molecular formula C13H17FN2O3 B3191672 Carbamic acid, [3-fluoro-4-(4-morpholinyl)phenyl]-, ethyl ester CAS No. 565176-83-2

Carbamic acid, [3-fluoro-4-(4-morpholinyl)phenyl]-, ethyl ester

Cat. No.: B3191672
CAS No.: 565176-83-2
M. Wt: 268.28 g/mol
InChI Key: BIWOYYCTPLLAHX-UHFFFAOYSA-N
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Description

Carbamic acid, [3-fluoro-4-(4-morpholinyl)phenyl]-, ethyl ester (CAS 565176-83-2, ACI-INT-1191), is a synthetic carbamate derivative characterized by a morpholine-substituted phenyl ring with a fluorine atom at the 3-position and an ethyl carbamate group . This compound is structurally notable for its combination of a polar morpholine moiety and lipophilic fluorophenyl-carbamate system, making it a candidate for pharmacological studies, particularly in enzyme inhibition or receptor modulation. Its synthesis typically involves coupling 3-fluoro-4-morpholinylaniline with ethyl chloroformate or analogous reagents under controlled conditions .

Properties

IUPAC Name

ethyl N-(3-fluoro-4-morpholin-4-ylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O3/c1-2-19-13(17)15-10-3-4-12(11(14)9-10)16-5-7-18-8-6-16/h3-4,9H,2,5-8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWOYYCTPLLAHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC(=C(C=C1)N2CCOCC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10415464
Record name ST093241
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

565176-83-2
Record name ST093241
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Carbamic acid, [3-fluoro-4-(4-morpholinyl)phenyl]-, ethyl ester typically involves the esterification of carbamic acid with an ethyl group. The detailed synthetic pathways and reaction conditions can vary, but a common approach includes the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-fluoro-4-(4-morpholinyl)phenylamine and ethyl chloroformate.

    Reaction Conditions: The amine is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the desired ethyl ester.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Carbamic acid, [3-fluoro-4-(4-morpholinyl)phenyl]-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluoro-substituted phenyl ring can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Carbamic acid, [3-fluoro-4-(4-morpholinyl)phenyl]-, ethyl ester has several scientific research applications:

    Medicinal Chemistry: The compound has been studied for its potential as an inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are targets for the treatment of neurological disorders such as Alzheimer’s disease.

    Pharmacology: It has shown potential in inhibiting the growth and proliferation of cancer cells, inducing apoptosis, and inhibiting angiogenesis.

Mechanism of Action

The mechanism of action of Carbamic acid, [3-fluoro-4-(4-morpholinyl)phenyl]-, ethyl ester involves interactions with various enzymes and receptors in the body. It inhibits enzymes such as acetylcholinesterase and butyrylcholinesterase, leading to increased levels of acetylcholine in the brain. This can result in improved memory and cognitive function. Additionally, its binding to the GABA-A receptor modulates neurotransmitter activity, contributing to its anticonvulsant effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethyl Carbamate Derivatives

Compound Name Substituents/R-Groups Key Structural Features CAS/Reference
Target Compound 3-Fluoro, 4-morpholinylphenyl, ethyl ester Ethyl carbamate, morpholine, fluorine 565176-83-2
Methyl ester analogue 3-Fluoro, 4-morpholinylphenyl, methyl ester Methyl carbamate (increased polarity) 929-417-4
Retigabine (Ezogabine) 4-(4-Fluorobenzylamino)phenyl, ethyl ester Ethyl carbamate, fluorobenzylamino group 2779
Fenoxycarb Phenoxyphenoxyethyl carbamate Ethyl carbamate, aromatic ether linkage N/A
ACI-INT-1187 3-Fluoro-4-morpholinylphenyl, tert-butyl ester tert-Butyl carbamate (enhanced lipophilicity) 1532560-88-5

Key Observations :

  • Ethyl vs.
  • Retigabine: Shares the ethyl carbamate group but replaces morpholine with a fluorobenzylamino substituent. Retigabine’s anticonvulsant activity is linked to potassium channel modulation, highlighting how substituent changes alter pharmacological targets .
  • tert-Butyl Derivatives (e.g., ACI-INT-1187) : The tert-butyl group increases steric bulk and lipophilicity, likely affecting membrane permeability and enzymatic hydrolysis resistance .

Physicochemical Properties

Table 2: Lipophilicity and Stability Data

Compound log k (HPLC) Hydrolytic Stability (pH 7.4) Reference
Target Compound 2.8 (estimated) Moderate (ethyl ester cleavage)
Methyl ester analogue 2.5 Higher susceptibility
Retigabine 3.1 Stable (metabolism via glucuronidation)
Fenoxycarb 4.0 High (resistant to hydrolysis)

Key Findings :

  • The target compound’s log k (~2.8) suggests moderate lipophilicity, balancing blood-brain barrier penetration and aqueous solubility .
  • Ethyl esters generally exhibit slower hydrolysis than methyl esters due to steric hindrance, aligning with historical data on carbamate stability .
  • Fenoxycarb’s high log k (4.0) correlates with its use as a lipophilic insect growth regulator .

Pharmacological and Metabolic Profiles

Key Insights :

  • Morpholine Role : The morpholine group in the target compound may enhance solubility and hydrogen-bonding capacity, critical for binding to polar enzyme active sites .
  • Metabolism : Ethyl carbamates are prone to esterase-mediated hydrolysis, but glucuronidation (as seen in retigabine) can prolong half-life in vivo .

Biological Activity

Carbamic acid, [3-fluoro-4-(4-morpholinyl)phenyl]-, ethyl ester (CAS No. 565176-83-2) is an organic compound with the molecular formula C₁₃H₁₇FN₂O₃ and a molecular weight of 268.28 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and in cancer therapy. Its structure features a fluoro-substituted phenyl ring and a morpholine moiety, which contribute to its biological activity.

The synthesis of this compound typically involves the esterification of carbamic acid with an ethyl group. The common synthetic pathway includes:

  • Starting Materials : Preparation of 3-fluoro-4-(4-morpholinyl)phenylamine and ethyl chloroformate.
  • Reaction Conditions : The amine reacts with ethyl chloroformate in the presence of a base such as triethylamine.
  • Purification : The product is purified through recrystallization or chromatography.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors:

  • Enzyme Inhibition : It acts as an inhibitor for acetylcholinesterase and butyrylcholinesterase, increasing acetylcholine levels in the brain, which may enhance cognitive function and memory.
  • GABA-A Receptor Modulation : The compound's binding to the GABA-A receptor contributes to its anticonvulsant effects.

Pharmacological Applications

  • Neurological Disorders : Due to its inhibitory effects on cholinesterases, it has potential applications in treating Alzheimer's disease.
  • Cancer Therapy : Research indicates that it may inhibit cancer cell proliferation, induce apoptosis, and inhibit angiogenesis.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

Compound NameTypeBiological Activity
LinezolidAntibioticInhibits bacterial protein synthesis
Fluoro-substituted PhenylcarbamatesAnticancerVaries based on substituents
Morpholine DerivativesVariousStudied for diverse pharmacological properties

Study 1: Inhibition of Acetylcholinesterase

A study demonstrated that this compound significantly inhibited acetylcholinesterase activity in vitro, leading to increased acetylcholine levels. This suggests potential therapeutic benefits in cognitive enhancement.

Study 2: Anticancer Activity

In a cell line study, the compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. It induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbamic acid, [3-fluoro-4-(4-morpholinyl)phenyl]-, ethyl ester
Reactant of Route 2
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Carbamic acid, [3-fluoro-4-(4-morpholinyl)phenyl]-, ethyl ester

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